(1S,5R)-N-(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboximidamide
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Overview
Description
6-OXO-N~11~-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-7,11-DIAZATRICYCLO[7310~2,7~]TRIDECA-2,4-DIENE-11-CARBOXIMIDAMIDE is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-OXO-N~11~-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-7,11-DIAZATRICYCLO[7310~2,7~]TRIDECA-2,4-DIENE-11-CARBOXIMIDAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
6-OXO-N~11~-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOXIMIDAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydroquinazoline analogs .
Scientific Research Applications
6-OXO-N~11~-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOXIMIDAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 6-OXO-N~11~-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL: A structurally related compound with similar biological activities.
2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID PHENYLAMIDE:
Uniqueness
6-OXO-N~11~-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOXIMIDAMIDE stands out due to its unique tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H24N6O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(1S,9R)-6-oxo-N'-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboximidamide |
InChI |
InChI=1S/C20H24N6O2/c21-19(24-20-22-15-5-2-1-4-14(15)18(28)23-20)25-9-12-8-13(11-25)16-6-3-7-17(27)26(16)10-12/h3,6-7,12-13H,1-2,4-5,8-11H2,(H3,21,22,23,24,28)/t12-,13+/m1/s1 |
InChI Key |
YVUJAGJKXPYIHZ-OLZOCXBDSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)/N=C(\N)/N3C[C@H]4C[C@@H](C3)C5=CC=CC(=O)N5C4 |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N=C(N)N3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Origin of Product |
United States |
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